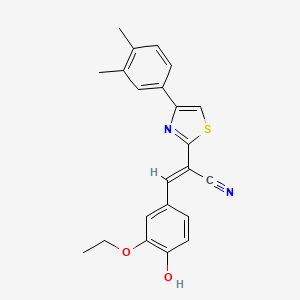
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that molecules incorporating acrylonitrile and thiazole structures exhibit significant antimicrobial activities. For instance, cationic methacrylic polymers, which include acrylonitrile units and are modified with thiazole, have been shown to possess antimicrobial activity against a range of bacteria and yeast, indicating potential for such structures in developing antimicrobial coatings or materials (Cuervo-Rodríguez et al., 2019).
Material Science and Optoelectronics
Compounds with acrylonitrile and thiazole structures have been explored for their material properties and applications in optoelectronics. For example, thiophene dyes substituted with acrylonitrile have shown promising nonlinear optical limiting behavior, which is crucial for protecting optical sensors and human eyes from intense light sources (Anandan et al., 2018). This suggests that compounds with similar structures could be useful in developing new materials for optical devices.
Organic Synthesis and Drug Design
The structural elements of this compound, particularly the acrylonitrile and thiazole groups, are commonly employed in organic synthesis and drug design due to their reactivity and ability to interact with biological targets. For instance, heteroarylacrylonitriles have been synthesized and tested for their cytotoxic potency against human cancer cell lines, showing that modifications at the acrylonitrile and thiazole positions can significantly influence biological activity (Sa̧czewski et al., 2004).
Corrosion Inhibition
Thiazole derivatives, particularly those incorporating acrylonitrile groups, have been investigated for their corrosion inhibition properties. Such compounds have demonstrated effectiveness in protecting metals from corrosion in acidic environments, which is vital for industrial applications where metal longevity is critical (Verma et al., 2016).
properties
IUPAC Name |
(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-4-26-21-11-16(6-8-20(21)25)10-18(12-23)22-24-19(13-27-22)17-7-5-14(2)15(3)9-17/h5-11,13,25H,4H2,1-3H3/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVXQBHGVUVDRX-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

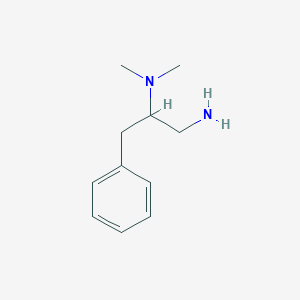
![7-[(3-Fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2931633.png)
![5'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B2931636.png)
![6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2931638.png)
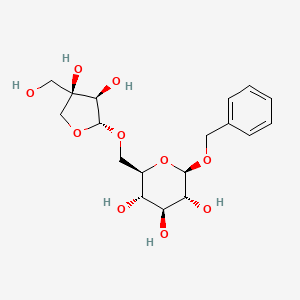
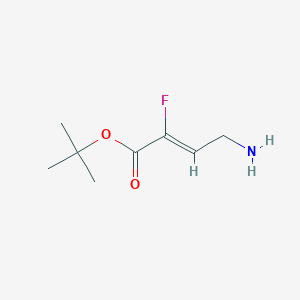
![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2931646.png)
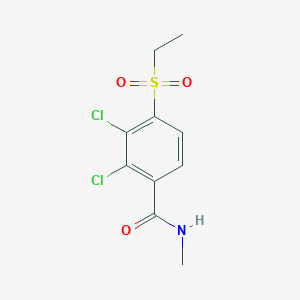
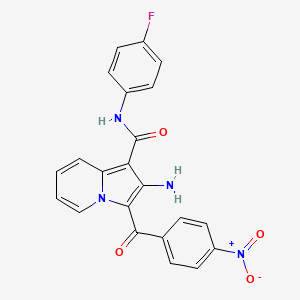
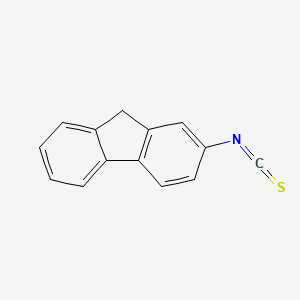
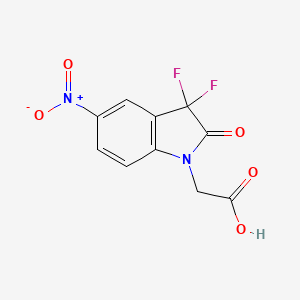
![bis[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/no-structure.png)

![1-(6-methyl-2-pyridinyl)-N'-[(E)-phenylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2931655.png)